molecular formula C11H10ClN3O B1427177 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1339515-32-0

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1427177
CAS No.: 1339515-32-0
M. Wt: 235.67 g/mol
InChI Key: HDPJGXXWWLECCO-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Chemical Reactions Analysis

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include THF (tetrahydrofuran), ethanol, and sulfuric acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amidoximes and isatoic anhydrides in a NaOH–DMSO medium results in the formation of 1,2,4-oxadiazoles .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms . This allows the compound to interact with various biological targets, leading to its therapeutic effects. For example, 1,2,4-oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy .

Comparison with Similar Compounds

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as 2-chloro-4-(methylsulfonyl)phenyl-1,2,4-oxadiazole . These compounds share the 1,2,4-oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPJGXXWWLECCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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